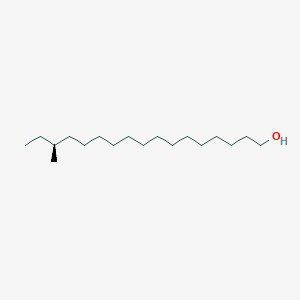
(S)-15-Methyl-1-heptadecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-15-Methyl-1-heptadecanol is a chiral alcohol with a long hydrocarbon chain and a single methyl group attached to the fifteenth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-15-Methyl-1-heptadecanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-15-Methyl-1-heptadecanol can undergo various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
(S)-15-Methyl-1-heptadecanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (S)-15-Methyl-1-heptadecanol involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexadecanol: A similar long-chain alcohol but without the methyl group.
2-Methyl-1-heptadecanol: Another methylated long-chain alcohol with the methyl group at a different position.
1-Octadecanol: A longer chain alcohol without any methyl substitution.
Uniqueness
(S)-15-Methyl-1-heptadecanol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
642995-18-4 |
|---|---|
Formule moléculaire |
C18H38O |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
(15S)-15-methylheptadecan-1-ol |
InChI |
InChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m0/s1 |
Clé InChI |
SLZGSAKEOUFNRQ-SFHVURJKSA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCCCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


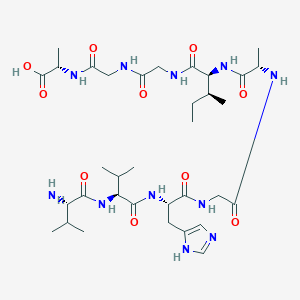
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
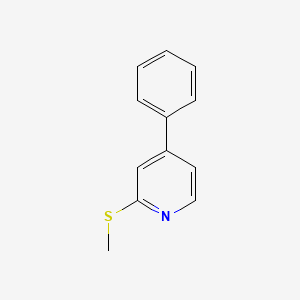
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
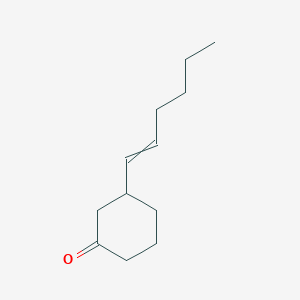
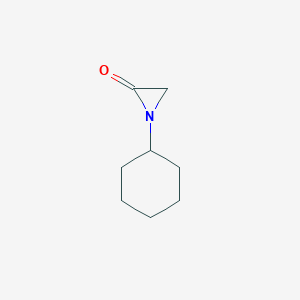

![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)

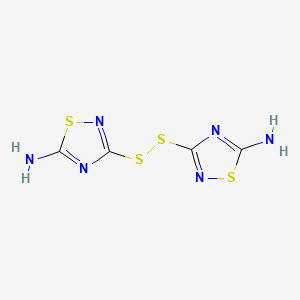
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
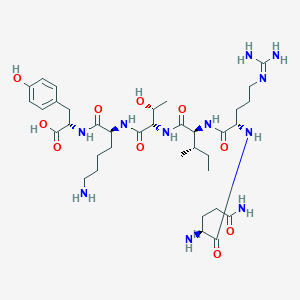
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
